Penidilamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Penidilamine is a natural product found in Penicillium with data available.

科学的研究の応用

Wilson's Disease Treatment

Wilson's disease is a genetic disorder characterized by excessive copper accumulation in the body, leading to hepatic and neurological symptoms. Penicillamine is FDA-approved for managing this condition due to its ability to bind copper and facilitate its excretion.

Efficacy and Safety

A meta-analysis of 16 studies involving symptomatic patients with Wilson's disease revealed that treatment with penicillamine resulted in a pooled improvement rate of 78% . However, it was associated with a higher incidence of adverse effects compared to zinc salts, which are also used for treatment. Specifically, the incidence of neurological deterioration was significantly higher in patients treated with penicillamine (RR: 1.96) .

| Treatment Method | Improvement Rate | Adverse Effects Incidence | Neurological Deterioration |

|---|---|---|---|

| Penicillamine | 78% | Higher | Higher |

| Zinc Salts | 80.2% | Lower | Lower |

Cystinuria Management

Cystinuria is a hereditary condition that leads to the formation of cystine stones in the kidneys. Penicillamine is utilized as a therapeutic agent to reduce cystine levels in urine by forming a soluble complex with cystine, thus preventing stone formation.

Clinical Outcomes

Clinical studies indicate that penicillamine can effectively reduce urinary cystine levels, contributing to fewer stone episodes. However, long-term use may lead to side effects such as nephrotoxicity and hematological disorders .

Lead Poisoning Treatment

Penicillamine is also employed off-label for treating lead poisoning, particularly in children. It functions by chelating lead ions, facilitating their elimination from the body.

Case Study Insights

A case study documented a significant reduction in blood lead levels following treatment with penicillamine in a pediatric patient. The patient experienced marked clinical improvement without severe adverse effects .

Adverse Effects and Complications

While penicillamine is effective for various conditions, it is not without risks. Notable adverse effects include:

- Hematological Issues: Aplastic anemia and other blood dyscrasias have been reported .

- Myasthenia Gravis: There are documented cases of penicillamine-induced myasthenia gravis, presenting symptoms such as diplopia and ptosis .

- Dermatological Reactions: Skin rashes and other allergic reactions can occur.

Case Studies on Adverse Effects

Several case studies illustrate the hematological complications associated with penicillamine:

- A 17-year-old female developed myasthenia gravis after six years of treatment for Wilson's disease; symptoms resolved after discontinuation of the drug.

- A case of aplastic anemia was reported following penicillamine therapy for cystinuria, highlighting the importance of monitoring blood counts during treatment .

Future Directions and Research

Ongoing research aims to explore alternative chelating agents with fewer side effects compared to penicillamine while maintaining efficacy in conditions like Wilson's disease and cystinuria. Additionally, studies are investigating the molecular mechanisms underlying the adverse effects associated with penicillamine to improve safety profiles.

特性

分子式 |

C10H11NO4 |

|---|---|

分子量 |

209.2 g/mol |

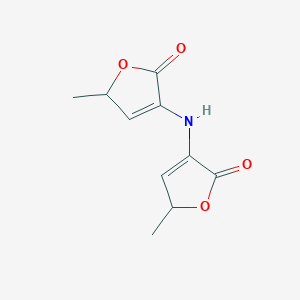

IUPAC名 |

2-methyl-4-[(2-methyl-5-oxo-2H-furan-4-yl)amino]-2H-furan-5-one |

InChI |

InChI=1S/C10H11NO4/c1-5-3-7(9(12)14-5)11-8-4-6(2)15-10(8)13/h3-6,11H,1-2H3 |

InChIキー |

DHPUFOAMIZUXKW-UHFFFAOYSA-N |

正規SMILES |

CC1C=C(C(=O)O1)NC2=CC(OC2=O)C |

同義語 |

di-3-(5-methyl-2,5-dihydro-2-oxofuryl) amine penidilamine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。